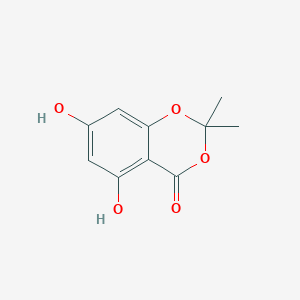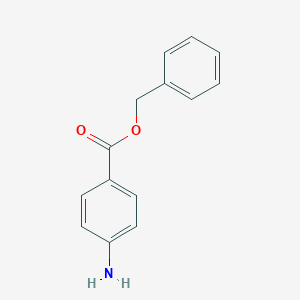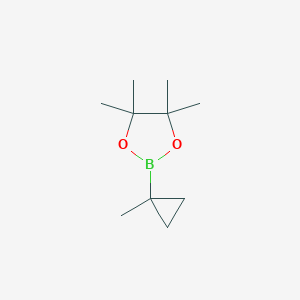
9-脱氢睾酮
描述
9-Dehydrotestosterone (9-DHT) is an androgenic steroid hormone that plays an important role in the development and maintenance of male reproductive organs and secondary sexual characteristics. It is the active metabolite of testosterone, and is formed after testosterone is converted to 5α-dihydrotestosterone (DHT) in the body. It is a potent agonist of the androgen receptor (AR), binding to it with high affinity and activating it with higher potency than testosterone. 9-DHT has been studied extensively for its role in the development of androgen-dependent diseases, such as prostate cancer, benign prostatic hyperplasia (BPH), androgenic alopecia, and hirsutism.
科学研究应用
破骨细胞分化和激活:二氢睾酮已被发现可有效抑制破骨细胞的分化和活化,这可能使患有雄激素缺乏性骨质疏松症的患者受益 (H. Thu 等,2017)。
类视黄醇和类固醇信号:对 Rdh9-null 小鼠的研究表明,rdh9 在类视黄醇和类固醇信号中起着重要作用,影响 RXR 和雄激素信号 (P. Hu 等,2007)。
雄激素转运到前列腺核中:大鼠中的 9 S 受体对于将二氢睾酮比睾酮更快速、更有效地转运到前列腺核中至关重要 (Nozu Kaoru & Tamaoki Bun-ichi, 1975)。
类固醇降解:睾丸睾菌 TA441 降解类固醇,产生 9-羟基-17-氧代-1,2,3,4,10,19-六烷基雄烷-5-酸等化合物,这可能具有药理学意义 (M. Horinouchi 等,2014)。
体外雄激素代谢:研究表明,小鼠肾脏中的 3-酮还原酶活性相对于 5α-还原酶较高,由于配体代谢迅速,影响了对体外研究的解释 (I. Mowszowicz & C. Bardin, 1974)。
基因克隆和表达:来自睾丸假单胞菌的 β-羟基类固醇脱氢酶基因已成功克隆并在大肠杆菌中表达,从而可以进行潜在的药理学研究 (S. Genti-Raimondi 等,1991)。
成纤维细胞中的二氢睾酮结合:对培养的人成纤维细胞中二氢睾酮结合的研究揭示了基于遗传性男性假两性畸形和生殖器皮肤细胞存在的差异 (J. Griffin 等,1976)。
类固醇诱导的基因转录:睾丸假单胞菌中的 3β/17β-羟基类固醇脱氢酶基因被睾酮等类固醇诱导,对细菌生长和代谢有影响 (J. E. Cabrera 等,2000)。
作用机制
Target of Action
9-Dehydrotestosterone, also known as Dihydrotestosterone (DHT), is an endogenous androgen sex steroid and hormone . It primarily targets the androgen receptor (AR) . The AR is involved in the growth and repair of the prostate and the penis, as well as the production of sebum and body hair composition .
Mode of Action
The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues . This enzyme mediates the reduction of the C4-5 double bond of testosterone . Relative to testosterone, DHT is considerably more potent as an agonist of the androgen receptor (AR) .
Biochemical Pathways
DHT is produced from the less potent testosterone by the enzyme 5α-reductase in select tissues . It is the primary androgen in the genitals, prostate gland, seminal vesicles, skin, and hair follicles . DHT signals act mainly in an intracrine and paracrine manner in the tissues in which it is produced .
Pharmacokinetics
The bioavailability of DHT differs considerably depending on its route of administration . Its oral bioavailability is very low, and DHT has been considered to be ineffective by the oral route . It has been used orally, and is described as a weak aas by this route .
Result of Action
DHT is biologically important for sexual differentiation of the male genitalia during embryogenesis, maturation of the penis and scrotum at puberty, growth of facial, body, and pubic hair, and development and maintenance of the prostate gland and seminal vesicles . Metabolites of DHT have been found to act as neurosteroids with their own AR-independent biological activity .
Action Environment
Circulating levels of DHT in response to testosterone replacement therapy (TRT) do not correlate with those found in androgen-sensitive tissue (e.g., prostate, adipose, muscle) due to local regulatory mechanisms that tightly control intracellular androgen homeostasis . The modest increases observed in serum DHT and in the DHT/T ratio observed after TRT are unlikely to be a cause of clinical concern .
生化分析
Biochemical Properties
9-Dehydrotestosterone, like DHT, is likely to interact with various enzymes, proteins, and other biomolecules. The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain . This enzyme mediates reduction of the C4-5 double bond of testosterone . It’s plausible that similar interactions occur with 9-Dehydrotestosterone.
Cellular Effects
The cellular effects of 9-Dehydrotestosterone are likely to be similar to those of DHT. DHT is known to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9-Dehydrotestosterone is likely to be similar to that of DHT. DHT exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s plausible that like DHT, 9-Dehydrotestosterone would have effects on cellular function that change over time, including potential impacts on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It’s plausible that like DHT, 9-Dehydrotestosterone would have dosage-dependent effects, including potential threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of 9-Dehydrotestosterone are likely to be similar to those of DHT. DHT is involved in several metabolic pathways, including interactions with various enzymes and cofactors .
Transport and Distribution
It’s plausible that like DHT, 9-Dehydrotestosterone would interact with various transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It’s plausible that like DHT, 9-Dehydrotestosterone would be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
属性
IUPAC Name |
(8S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFOPOQNYKRRML-FQQAFBJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2398-99-4 | |
| Record name | 9-Dehydrotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dehydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-DEHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC8L0QDJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



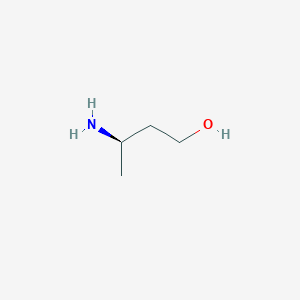
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
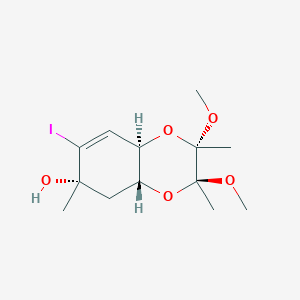
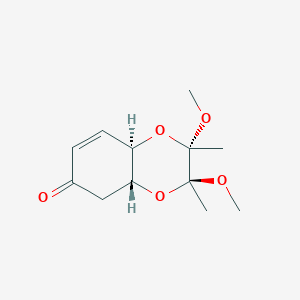
![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)
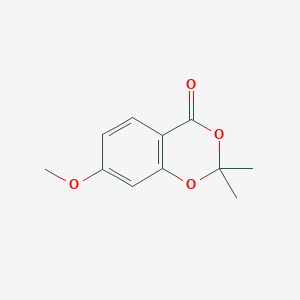
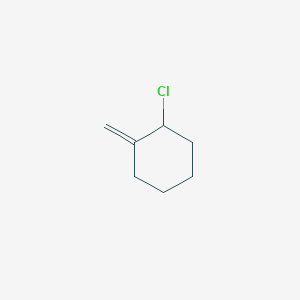
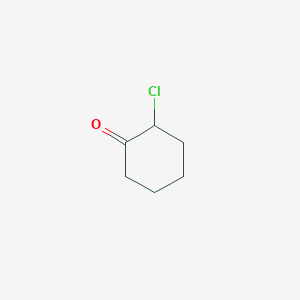
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)
